isoquinolin-3-amine
Description
Isoquinolin-3-amine (CAS No. 25475-67-6) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol. It consists of a bicyclic isoquinoline scaffold with an amino group at the 3-position (Figure 1). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Key properties include:
- Solubility: Poor solubility in non-polar solvents but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
- Applications: Used in the synthesis of kinase inhibitors, fluorescent probes, and covalent binders targeting cysteine residues in proteins .
- Safety: Requires storage under inert conditions (dark, room temperature) due to its sensitivity to oxidation .
Properties
IUPAC Name |
isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDIRCVDCQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903057 | |
| Record name | NoName_3645 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25475-67-6 | |
| Record name | 3-Aminoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |
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| Record name | 3-AMINOISOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Isoquinolin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclodehydration of N-formyl-2-phenylacetamides
One of the most established methods involves the cyclodehydration of N-formyl-2-phenylacetamides using strong acids as cyclodehydration agents. The general reaction can be summarized as follows:
$$
\text{N-formyl-2-phenylacetamide} \xrightarrow{\text{Acid}} \text{Isoquinolin-3-amine}
$$
- Dissolve N-formyl-2-phenylacetamide in an acid (commonly sulfuric acid).
- Maintain the reaction temperature between 0°C and 60°C for several hours.
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate this compound.
Yield and Purity:
This method typically yields isoquinolin-3-amines with good purity but may require careful control of reaction conditions to avoid degradation of sensitive intermediates.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an efficient method for synthesizing isoquinolin derivatives, including isoquinolin-3-amines. This method significantly reduces reaction times and improves selectivity.
- Combine 2-acylphenylacetonitriles with amines in ethanol.
- Subject the mixture to microwave irradiation.
- Isolate the product through standard workup procedures.
Advantages:
This method allows for high selectivity and shorter reaction times without the need for catalysts, making it environmentally friendly.
Buchwald-Hartwig Coupling Reactions
Isoquinolin-3-amines bearing alkyl or hydrogen groups at position 4 can undergo Buchwald-Hartwig coupling with various aryl halides.
- The reaction begins with the formation of an aryl amine from an aryl halide and this compound.
- The coupling is facilitated by a palladium catalyst under basic conditions.
Yield Considerations:
The yields from this method can vary based on the nature of the aryl halide and the specific reaction conditions employed.
The following table summarizes the key characteristics of each preparation method for isoquinolin-3-amines:
| Method | Reaction Time | Yield (%) | Purity | Notes |
|---|---|---|---|---|
| Cyclodehydration | Several hours | Moderate | Good | Requires careful temperature control |
| Microwave-Assisted Synthesis | Minutes | Moderate | High | Environmentally friendly, no catalyst |
| Buchwald-Hartwig Coupling | Variable | Variable | Moderate | Dependent on substrate reactivity |
The preparation of isoquinolin-3-amines can be achieved through various methods, each with its advantages and limitations. Cyclodehydration remains a classic approach, while microwave-assisted synthesis offers significant improvements in efficiency and environmental impact. Buchwald-Hartwig coupling is particularly useful for synthesizing derivatives with specific functional groups.
Biological Activity
Isoquinolin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound is characterized by its isoquinoline backbone, which is a bicyclic structure containing a fused benzene and pyridine ring. The synthesis of this compound typically involves methods such as Buchwald–Hartwig coupling reactions and nucleophilic aromatic substitution. For instance, one study reported the conversion of a 3-chloroisoquinoline derivative into this compound via arylamination followed by hydrolysis, yielding derivatives with potential biological activity .
2. Biological Activities
This compound and its derivatives exhibit a range of biological activities, including:
2.1 Anticancer Activity
Research has indicated that this compound derivatives can induce apoptosis in various cancer cell lines. For example, one study demonstrated that specific derivatives significantly increased apoptotic cell death in A549 lung cancer cells, with an increase in early and late apoptotic cells observed after treatment . The mechanism appears to involve the upregulation of pro-apoptotic genes (e.g., p53, Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2), suggesting that these compounds may activate intrinsic apoptotic pathways .
2.2 Kinase Inhibition
Isoquinolin-3-amines have shown promise as kinase inhibitors. One derivative was reported to exhibit significant inhibitory activity against the p70S6Kβ kinase, which is involved in cellular growth and proliferation pathways . This suggests potential applications in targeting cancer-related signaling pathways.
2.3 Antimicrobial Properties
The antimicrobial activity of isoquinolin-3-amines has also been explored. Some studies have indicated that these compounds possess inhibitory effects against various bacterial strains, making them candidates for further development as antibacterial agents .
3. Case Studies
Several case studies highlight the therapeutic potential of isoquinolin-3-amines:
Case Study 1: Anticancer Efficacy
A study investigated the effects of isoquinolin-3-amines on A549 lung cancer cells. The results showed that treatment with specific derivatives led to significant apoptosis induction, with flow cytometric analysis revealing increased percentages of both early and late apoptotic cells. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibitory properties of isoquinolin-3-amines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, indicating their potential as effective inhibitors in cancer treatment strategies .
4. Data Summary
The following table summarizes key findings related to the biological activity of isoquinolin-3-amines:
5. Conclusion
This compound represents a promising scaffold for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its therapeutic potential further.
Scientific Research Applications
Isoquinolin-3-amine and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery. Key applications include:
- Anticancer Activity : Numerous studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, isoquinoline alkaloids have shown cytotoxic effects against various tumor cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation . this compound derivatives have been synthesized and tested for their anti-tumor efficacy, demonstrating promising results in preclinical models .
- Antimicrobial Properties : Isoquinoline compounds have been recognized for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of pathogenic microorganisms through various mechanisms, including disrupting cell membrane integrity and inhibiting essential metabolic pathways .
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties, particularly in conditions such as Alzheimer's disease. They may exert protective effects by modulating apoptotic pathways and reducing oxidative stress .
Synthesis Strategies
The synthesis of this compound has evolved significantly, with various methods being developed to enhance yield and purity. Recent advancements include:
- Total Synthesis Approaches : Innovative synthetic methodologies have been employed to produce isoquinoline alkaloids efficiently. These methods often involve multi-step reactions that allow for the introduction of various functional groups to optimize biological activity .
- Metal Complexation : The formation of metal complexes with isoquinoline derivatives has been explored to enhance their biological properties. For example, copper(II) complexes of isoquinoline derivatives have shown improved pharmacological profiles, including enhanced anti-inflammatory and antioxidant activities .
Case Studies
Several case studies exemplify the applications of this compound in drug development:
- Caspase Inhibition : Research on isoquinoline derivatives has demonstrated their ability to inhibit caspase-3, a key enzyme in the apoptotic pathway. This inhibition is significant for developing therapies targeting diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders .
- EGFR Inhibition : A series of isoquinoline derivatives were designed to target the epidermal growth factor receptor (EGFR), a critical player in many cancers. These compounds exhibited potent inhibitory activity against both wild-type and mutated forms of EGFR, suggesting their potential as targeted cancer therapies .
- Fluorescent Probes : this compound derivatives have also been investigated as fluorescent probes for biological imaging applications. Their unique electronic properties make them suitable candidates for use in live-cell imaging and diagnostics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Warhead Addition : Compound 1 incorporates a nitro-chloropyridine warhead to target cysteine residues (e.g., Cys604 in MPS1), but it unexpectedly showed stronger activity against p70S6Kβ (IC₅₀ = 444 nM), likely due to structural compatibility with the latter kinase's hinge region .
- Reversible vs. Covalent Binding : Compound 2 relies on hydrogen bonding for reversible MPS1 inhibition, whereas 1 uses covalent modification, highlighting divergent design strategies .
- Functional Group Effects: Methoxy substitutions in CWJ-082 enhance tubulin polymerization, leading to mitotic arrest, while fluorine-18 in MK-6240 enables non-invasive tau imaging .
2.3. Physicochemical and Photophysical Properties
- Solubility: this compound exhibits low solubility in acetonitrile but higher solubility in acidic aqueous solutions (e.g., 0.1 M H₂SO₄) .
- Fluorescence: Derivatives like 3-aminoisoquinoline show solvent-dependent quantum yields, with higher fluorescence in hydrogen-bonding solvents (e.g., water) .
- Thermal Stability : Most derivatives are stable below 200°C, but nitro-containing analogs (e.g., compound 1 ) may decompose under prolonged heating .
Q & A
Q. What are the standard synthetic protocols and characterization methods for isoquinolin-3-amine?
this compound is typically synthesized via nucleophilic substitution or cyclization reactions, with purity verified using HPLC or GC-MS. Key characterization includes:
- Melting point : 154–156°C (consistent with custom synthesis grades) .
- Molecular weight : 144 g/mol (confirmed via mass spectrometry) .
- Structural validation through H/C NMR and IR spectroscopy. Methodological Note: Ensure inert conditions (e.g., nitrogen atmosphere) during synthesis to prevent oxidation of the amine group.
Q. How is this compound utilized in basic pharmacological assays?
In cytotoxicity or binding studies:
- Dose-response assays : Start with 1–100 µM ranges to determine IC values in cell lines (e.g., cancer models) .
- Competitive binding experiments : Use radiolabeled ligands or fluorescence polarization to assess affinity for target proteins (e.g., FABP4) . Critical Step: Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives.
Q. What are the recommended storage conditions and stability profiles?
- Store at 2–8°C in airtight, light-protected containers.
- Stable under inert atmospheres but degrades in humid or acidic conditions .
- Monitor for discoloration or precipitate formation as stability indicators.
Advanced Research Questions
Q. How can computational docking models (e.g., AlphaFold3) improve understanding of this compound’s binding mechanisms?
- Protocol : Dock this compound into target protein structures (e.g., FABP4 mutants) using tools like AutoDock Vina or Schrödinger Suite.
- Validation : Compare predicted binding poses with experimental crystallography data (e.g., PDB 7FYH/7G0X) .
- Pitfall : Exclude structures where the compound alters the protein’s binding pocket conformation to avoid skewed results .
Q. How to resolve contradictions in binding affinity data across studies?
- Case Example : Discrepancies in MYR–FABP4 binding due to this compound’s allosteric effects.
- Approach :
Replicate experiments under identical conditions (pH, temperature, buffer).
Use isothermal titration calorimetry (ITC) for direct thermodynamic measurements.
Cross-validate with mutagenesis studies to identify critical binding residues .
Reference: Apply iterative data triangulation as per qualitative research frameworks .
Q. What strategies optimize this compound derivatives for enhanced bioactivity?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -F, -NO) at position 6 to improve binding .
- Explore triazolo-isoquinoline hybrids to enhance cytotoxicity .
Q. How to design experiments analyzing this compound’s role in apoptosis pathways?
- Workflow :
Treat cells with compound and assess caspase-3/7 activation via fluorogenic substrates.
Perform RNA-seq to identify dysregulated apoptotic genes (e.g., Bcl-2 family).
Validate findings with siRNA knockdown of target genes .
- Data Interpretation : Use hierarchical clustering to distinguish direct vs. bystander effects.
Data Contradiction & Reproducibility
Q. Why might toxicity profiles vary between in vitro and in vivo studies?
- Key Factors :
- Metabolic degradation in vivo (e.g., cytochrome P450 activity).
- Off-target effects in complex organisms.
- Mitigation :
- Conduct metabolite profiling (LC-MS/MS).
- Use organ-on-chip models to bridge in vitro-in vivo gaps .
Q. How to address non-reproducible results in protein-ligand interaction studies?
- Checklist :
- Confirm protein purity (SDS-PAGE) and ligand stability (HPLC).
- Standardize assay buffers (e.g., ionic strength, cofactors).
- Share raw data and protocols via repositories for peer validation .
Ethical & Reporting Standards
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
